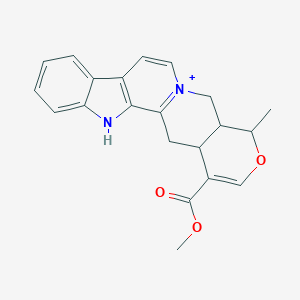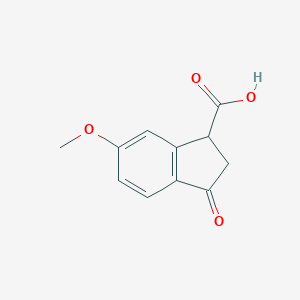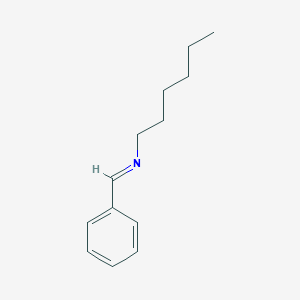
Hexylamine, N-benzylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexylamine, N-benzylidene- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as benzylidene-n-hexylamine or BHNA. It is a colorless liquid that has a strong odor and is soluble in water. Hexylamine, N-benzylidene- is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of hexylamine, N-benzylidene- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
Hexylamine, N-benzylidene- has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexylamine, N-benzylidene- has several advantages for use in laboratory experiments. It is readily available, and its synthesis is relatively simple and inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations, such as its strong odor and potential toxicity. It should be handled with care, and appropriate safety measures should be taken when working with the compound.
Direcciones Futuras
There are several future directions for research on hexylamine, N-benzylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Hexylamine, N-benzylidene- can be synthesized by the reaction of benzaldehyde and hexylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Hexylamine, N-benzylidene- has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antiviral, and antitumor properties. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
19340-96-6 |
|---|---|
Nombre del producto |
Hexylamine, N-benzylidene- |
Fórmula molecular |
C13H19N |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
N-hexyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |
Clave InChI |
CWAMCURXZDICGS-UHFFFAOYSA-N |
SMILES |
CCCCCCN=CC1=CC=CC=C1 |
SMILES canónico |
CCCCCCN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



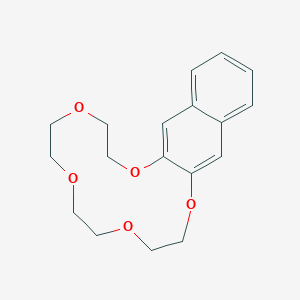
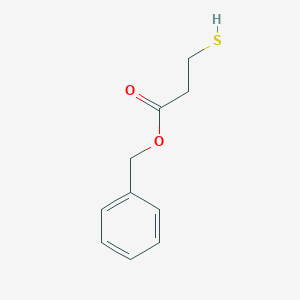
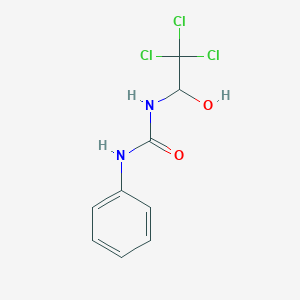

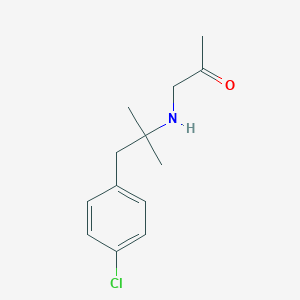
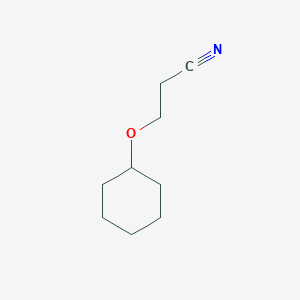

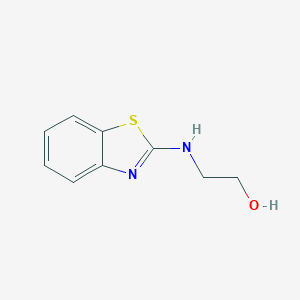
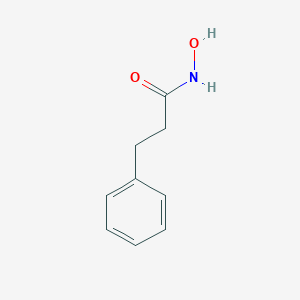
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)

